molecular formula C18H13Cl3N4O B1620514 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide CAS No. 244278-38-4

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide

Cat. No.: B1620514
CAS No.: 244278-38-4
M. Wt: 407.7 g/mol
InChI Key: WFGBWWAKUBOYDE-UHFFFAOYSA-N
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Description

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-methyl group and a 3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide typically involves multiple steps:

    Formation of the 2,5,6-trichloropyrimidine intermediate: This can be achieved by chlorination of pyrimidine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination of the trichloropyrimidine: The 2,5,6-trichloropyrimidine is then reacted with an appropriate aniline derivative to introduce the amino group at the 4-position.

    Coupling with 4-methylbenzoic acid: The final step involves coupling the aminated intermediate with 4-methylbenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The trichloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 4-methylbenzoic acid and the corresponding amine derivative.

Scientific Research Applications

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target. The benzamide core can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[3-(pyrimidin-4-ylamino)phenyl]benzamide: Lacks the trichloro substitution, which may affect its reactivity and binding properties.

    N-[3-(2,5,6-trichloropyrimidin-4-yl)phenyl]benzamide: Lacks the 4-methyl group, which may influence its steric and electronic properties.

Uniqueness

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide is unique due to the presence of both the 4-methyl group and the trichloropyrimidine moiety. These structural features can enhance its binding affinity, specificity, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O/c1-10-5-7-11(8-6-10)17(26)23-13-4-2-3-12(9-13)22-16-14(19)15(20)24-18(21)25-16/h2-9H,1H3,(H,23,26)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGBWWAKUBOYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=C(C(=NC(=N3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379244
Record name 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244278-38-4
Record name 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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